molecular formula C11H13FO3 B1326139 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane CAS No. 898785-19-8

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane

Cat. No. B1326139
M. Wt: 212.22 g/mol
InChI Key: SGJFOUYQEFAAJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing a 3-fluoro-4-methoxyphenyl moiety can be achieved through various methods. For instance, one approach involves the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol . Another method involves the use of 3-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

The 3-fluoro-4-methoxyphenyl moiety can participate in various chemical reactions. For example, it can be used in Ruthenium-catalyzed arylation reactions and Rhodium catalyzed cyanation . It can also be used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

Scientific Research Applications

Polymer Synthesis and Characterization

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane and related compounds are used in the synthesis and characterization of polymers. For instance, Coskun et al. (1998) synthesized and characterized poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], exploring its thermal degradation and the formation of various degradation products (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Photochromic Properties

Compounds similar to 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane demonstrate significant photochromic properties. Zhang et al. (2013) synthesized an unsymmetrical photochromic diarylethene, exhibiting color changes upon UV light irradiation and fluorescence switching (Zhang, Ren, & Pu, 2013).

Chiral Template Preparation

The compound and its derivatives are employed in preparing chiral templates. Nagase et al. (2006) developed a method for preparing cis-2-substituted 5-methyl(or phenyl)-1,3-dioxolan-4-ones, which are valuable in asymmetric synthesis (Nagase, Oguni, Misaki, & Tanabe, 2006).

Insecticidal Activity

Research by Beddie et al. (1995) investigated the optimization of insecticidal activity in related compounds, focusing on the effect of substituents on benzylic moieties (Beddie, Farnham, & Khambay, 1995).

Polymerization and Cyclization Reactions

Jang and Gong (1999) studied the preparation and polymerization of dioxolane derivatives, exploring the reaction mechanisms and product formation (Jang & Gong, 1999).

Optical Recording Materials

Ding et al. (2013) synthesized a photochromic compound for potential use as optical recording materials, demonstrating reversible photochromism (Ding, Jia, Fan, & Liu, 2013).

properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-13-10-3-2-8(6-9(10)12)7-11-14-4-5-15-11/h2-3,6,11H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJFOUYQEFAAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2OCCO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645889
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane

CAS RN

898785-19-8
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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